molecular formula C16H32I2N2 B13789559 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide CAS No. 64058-10-2

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide

Cat. No.: B13789559
CAS No.: 64058-10-2
M. Wt: 506.25 g/mol
InChI Key: NOESKWHLOMLRIG-UHFFFAOYSA-L
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Description

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of quaternary ammonium salts with different anions.

Scientific Research Applications

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is particularly effective against bacteria and other microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Commonly used in disinfectants and antiseptics.

Uniqueness

3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological membranes, making it a valuable compound for specialized applications.

Properties

CAS No.

64058-10-2

Molecular Formula

C16H32I2N2

Molecular Weight

506.25 g/mol

IUPAC Name

3-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-3-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C16H32N2.2HI/c1-17(8-3-4-9-17)10-11-18(2)13-15-6-5-7-16(12-15)14-18;;/h15-16H,3-14H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NOESKWHLOMLRIG-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-]

Origin of Product

United States

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